molecular formula C19H16ClN3O5S2 B11417630 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11417630
M. Wt: 465.9 g/mol
InChI Key: LNZVMOXIPGUUOS-UHFFFAOYSA-N
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Description

This compound features a pyrimidine-2,4-dione core substituted at position 5 with a 3-chlorophenylsulfonyl group and at position 2 with a thioacetamide side chain linked to a 4-methoxyphenyl moiety. Such scaffolds are commonly explored for kinase inhibition, antimicrobial activity, or as intermediates in medicinal chemistry .

Properties

Molecular Formula

C19H16ClN3O5S2

Molecular Weight

465.9 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16ClN3O5S2/c1-28-14-7-5-13(6-8-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-4-2-3-12(20)9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

LNZVMOXIPGUUOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be introduced via a sulfonylation reaction, where the pyrimidine ring is treated with chlorophenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenylacetamide Moiety: This step involves the nucleophilic substitution reaction where the intermediate product is reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules due to its sulfonyl and pyrimidine groups. It could be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities. It could be investigated for its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, the compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include enzymes with sulfonyl or pyrimidine binding sites, and the pathways involved could be those related to the enzyme’s biological function.

Comparison with Similar Compounds

Variations in Sulfonyl Substituents

The sulfonyl group’s electronic and steric properties significantly influence bioactivity:

  • 3-Chloro-4-methoxyphenylsulfonyl () : The additional methoxy group increases steric bulk and electron density, which may reduce membrane permeability but improve solubility .
  • 4-Ethylphenylsulfonyl () : The ethyl group introduces hydrophobicity, favoring interactions with lipophilic enzyme pockets .

Table 1: Impact of Sulfonyl Substituents

Substituent Electronic Effect Solubility Trend Potential Binding Advantage
3-Chlorophenyl Electron-withdrawing Moderate Enhanced electrophilic interactions
3-Chloro-4-methoxyphenyl Mixed (Cl + OCH3) High Balanced solubility/binding
4-Ethylphenyl Neutral Low Hydrophobic pocket targeting

Acetamide Side Chain Modifications

The N-arylacetamide moiety modulates solubility and target affinity:

  • 4-Methoxyphenyl (Target Compound) : The methoxy group donates electrons, improving solubility and enabling hydrogen bonding.
  • 2,4-Dimethoxyphenyl () : Additional methoxy groups enhance solubility but may sterically hinder binding .
  • 2,3-Dichlorophenyl () : Chlorine atoms increase lipophilicity and electron withdrawal, favoring hydrophobic interactions but reducing solubility .

Table 2: Acetamide Substituent Comparisons

Substituent Electronic Profile LogP (Predicted) Bioactivity Implication
4-Methoxyphenyl Electron-donating ~2.5 Balanced solubility/activity
2,4-Dimethoxyphenyl Strongly donating ~2.0 High solubility, moderate binding
2,3-Dichlorophenyl Electron-withdrawing ~3.8 High lipophilicity, membrane penetration

Pyrimidine Core Substitutions

Spectroscopic and Analytical Data

  • IR/NMR Trends :
    • The target’s 4-methoxyphenyl group would show a characteristic singlet at δ ~3.77 ppm (OCH3), akin to compound 13b in .
    • Sulfonyl C=O stretches appear near 1660–1670 cm⁻¹ (IR), consistent across analogs .
  • Melting Points :
    • High melting points (e.g., 274–288°C in ) correlate with crystallinity, while lower values (e.g., 230°C in ) suggest reduced intermolecular forces in halogenated derivatives .

Biological Activity

The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structure suggests potential biological activity due to the presence of various functional groups, including a pyrimidine ring and a sulfonamide moiety, which are known to exhibit diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16ClN3O3S2\text{C}_{16}\text{H}_{16}\text{ClN}_3\text{O}_3\text{S}_2

This formula indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms, which contribute to its biological activity.

Biological Activity Overview

Research on similar compounds has shown that those containing sulfonamide and pyrimidine structures often exhibit significant biological activities such as:

  • Antibacterial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : Many derivatives act as inhibitors for enzymes like acetylcholinesterase (AChE) and urease.
  • Anticancer Activity : Certain derivatives have been explored for their potential in cancer chemotherapy.

Antibacterial Activity

In a study evaluating related compounds, it was found that derivatives with chlorophenyl and sulfonamide groups exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 2.14 μM to 30 μM, indicating effective inhibition at low concentrations .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated through in vitro assays. For instance, a related derivative showed an IC50 value of 10.4 μM against AChE and 7.7 μM against butyrylcholinesterase (BChE) . These findings suggest that the compound may interact similarly with AChE, providing a basis for further studies on its neuroprotective effects.

Anticancer Properties

Research indicates that compounds containing pyrimidine rings can induce apoptosis in cancer cells. For example, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Case Study 1: Enzyme Inhibition

A study focused on a series of synthesized sulfonamide derivatives revealed that those with a similar structural framework exhibited strong inhibitory effects on urease. The most potent compounds achieved IC50 values significantly lower than those of standard inhibitors . This highlights the potential of the target compound in treating conditions related to urease activity.

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial efficacy of various sulfonamide derivatives against multiple bacterial strains. The results indicated that compounds with the chlorophenyl group consistently outperformed others in terms of antibacterial activity, reinforcing the hypothesis that modifications to the phenyl ring can enhance biological efficacy .

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